(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2S/c22-18-4-1-2-5-19(18)26-17-9-13-23(14-10-17)16-7-11-24(12-8-16)21(25)20-6-3-15-27-20/h1-6,15-17H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIWLASOTZQMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-2-yl)methanone typically involves multiple steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions starting from piperidine derivatives.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution reactions, where a fluorophenol reacts with a suitable leaving group on the bipiperidine core.
Attachment of the Thiophene Moiety: The thiophene ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Research indicates that this compound may exhibit various biological activities, making it a candidate for further pharmacological evaluation. Predicted activities include:
- Anti-inflammatory effects
- Neuroprotective properties
- Potential as an analgesic
These properties suggest that the compound could interact with multiple biological targets, including receptors and enzymes involved in various signaling pathways. The bipiperidine scaffold is particularly noted for its ability to cross the blood-brain barrier, making it suitable for neurological applications.
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone typically involves several steps:
- Preparation of the Bipiperidine Core : This can be achieved through nucleophilic substitution reactions where piperidine derivatives react with appropriate halogenated compounds.
- Introduction of the Fluorophenoxy Group : This is done via nucleophilic aromatic substitution with a fluorinated phenol.
- Coupling with Thiophene : The final step involves coupling the thiophene ring through a carbonylation reaction using reagents like thiophen-2-carboxylic acid.
Optimization of these synthetic routes can enhance yield and reduce costs, potentially involving continuous flow reactors for better control over reaction conditions.
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective properties of compounds similar to (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone, researchers found that these compounds could mitigate neuronal damage in models of neurodegenerative diseases. The mechanisms involved modulation of inflammatory pathways and enhancement of neurotrophic factor signaling.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects demonstrated by this compound in vitro. It was shown to inhibit pro-inflammatory cytokine production in activated macrophages, suggesting potential applications in treating inflammatory disorders.
Mechanism of Action
The mechanism by which (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-2-yl)methanone exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The fluorophenoxy group might enhance binding affinity to certain targets, while the bipiperidine core could influence the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Research Findings and Implications
The structural and functional data from analogues suggest that “(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone” may exhibit:
- High VAChT affinity (predicted Ki <20 nM) due to the thiophene moiety and optimized fluorine positioning.
- Low σ receptor binding (predicted Ki >1,000 nM) based on the tertiary amide structure and bipiperidine flexibility.
- Improved metabolic stability compared to non-fluorinated or phenyl-substituted analogues .
Further studies should focus on crystallographic analysis (e.g., using SHELX software ) and in vivo pharmacokinetic profiling to validate these predictions.
Biological Activity
The compound (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone , a complex organic molecule, has garnered interest in pharmaceutical chemistry due to its structural features that suggest potential biological activity. This compound integrates a bipiperidine core with a fluorophenoxy group and a thiophenyl moiety, which are known to interact with various biological targets, particularly in the context of cancer treatment and neurological disorders.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure is characterized by the following key features:
- Bipiperidine Core : This structure is often associated with various biological activities, including modulation of neurotransmitter systems.
- Fluorophenoxy Group : The presence of fluorine enhances metabolic stability and lipophilicity, potentially improving bioavailability.
- Thiophenyl Moiety : This group may contribute to the compound's interaction with specific receptors or enzymes.
The exact mechanism of action for (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone remains to be fully elucidated. However, similar compounds have been documented to modulate enzyme activity and receptor interactions. Potential mechanisms include:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases involved in tumor growth and metastasis.
- Neurotransmitter Modulation : The bipiperidine structure may allow for interaction with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | mGluR5 antagonist |
| 4-(2-Fluorophenoxy)phenethylamine | Similar phenoxy substitution | Neurotransmitter modulation |
| 1-(Thiophen-2-yl)-piperazine | Features a piperazine ring | Antidepressant properties |
This comparison highlights how the combination of the bipiperidine structure with both thiophene and fluorinated phenoxy groups may enhance selectivity and potency against specific biological targets .
Case Studies and Research Findings
While direct case studies specifically involving (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone are scarce, research on related compounds provides insight into its potential applications:
- Cancer Treatment : Derivatives designed as dual EGFR/c-Met inhibitors have demonstrated efficacy in preclinical models for NSCLC, suggesting that similar structures could be effective against other cancers as well .
- Neurological Applications : Compounds featuring bipiperidine cores have been investigated for their ability to modulate neurotransmitter systems, indicating potential therapeutic benefits for conditions such as depression and anxiety .
Q & A
Q. What synthetic strategies are most effective for constructing the bipiperidinyl-thiophene methanone core of this compound?
The bipiperidinyl-thiophene methanone scaffold can be synthesized via coupling reactions between functionalized piperidine and thiophene precursors. For example, a benzoylpiperidine derivative (e.g., compound 22b in ) was synthesized by reacting a piperidinyl intermediate with a benzoic acid derivative under coupling agents like EDCI/HOBt. Key steps include:
- Stepwise functionalization : Introduce fluorophenoxy and thiophene moieties sequentially to avoid steric clashes.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reaction efficiency .
- Purification : Column chromatography with gradients of n-hexane/EtOAc (e.g., 5:5) yields pure products (78–84% reported) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- 1H/13C-NMR : Essential for confirming the connectivity of the bipiperidinyl, fluorophenoxy, and thiophenyl groups. For example, aromatic protons in the thiophene ring typically resonate at δ 6.8–7.5 ppm, while fluorophenoxy protons appear downfield due to electron withdrawal .
- HPLC : Assess purity (>95% at 254 nm) and monitor degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
- Elemental analysis : Verify stoichiometric ratios of C, H, and N to detect impurities from incomplete reactions .
Q. How can reaction conditions (temperature, catalyst) influence the yield of this compound?
- Catalyst selection : Transition metals (e.g., Pd, Rh) are critical for cross-coupling steps. For example, palladium catalysts enable efficient C–C bond formation in bipiperidine derivatives .
- Temperature control : Reflux conditions (e.g., 80–100°C in ethanol/xylene) minimize side reactions like over-oxidation or decomposition of labile thiophene groups .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-fluorophenoxy group impact reactivity in downstream functionalization?
The electron-withdrawing fluorine atom and bulky phenoxy group:
- Reduce nucleophilicity at the adjacent oxygen, requiring stronger bases (e.g., NaH) for alkylation/arylation .
- Direct regioselectivity in electrophilic substitution on the thiophene ring, favoring C5 over C3 positions due to steric hindrance . Computational studies (e.g., DFT) can model these effects by comparing charge distribution in fluorinated vs. non-fluorinated analogs .
Q. What methodologies resolve contradictions in biological activity data across different studies?
Discrepancies in bioactivity (e.g., IC50 values) may arise from:
- Impurity profiles : Use LC-MS to identify trace byproducts (e.g., de-fluorinated derivatives) that antagonize target binding .
- Assay conditions : Standardize cell lines, incubation times, and solvent concentrations (DMSO ≤0.1% to avoid cytotoxicity) .
- Statistical validation : Apply multivariate analysis to isolate structure-activity relationships (SAR) from noise .
Q. How can computational chemistry predict the compound’s metabolic stability or toxicity?
- Docking simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., thiophene oxidation) .
- ADMET predictors : Tools like SwissADME calculate logP (lipophilicity) and polar surface area to estimate blood-brain barrier penetration or renal clearance .
Q. What strategies mitigate instability of the thiophene moiety under oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
